

Application Notes & Protocols: Synthesis of Biphenyl Carboxylic Acid-Based Anticancer Agents

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Compound of Interest

Compound Name: 4-(3-methoxyphenyl)benzoic Acid

Cat. No.: B1302209

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Introduction

Biphenyl carboxylic acids represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties.^{[1][2]} In recent years, this structural motif has gained substantial attention in oncology, as its derivatives have been developed as potent anticancer agents. These compounds exert their effects through diverse mechanisms of action, such as inhibiting crucial enzymes like cyclooxygenase (COX-2), targeting hormone receptors like the estrogen receptor alpha (ER α), and modulating epigenetic pathways by inhibiting histone acetyltransferases (HATs) like p300/CBP.^{[1][3][4][5]}

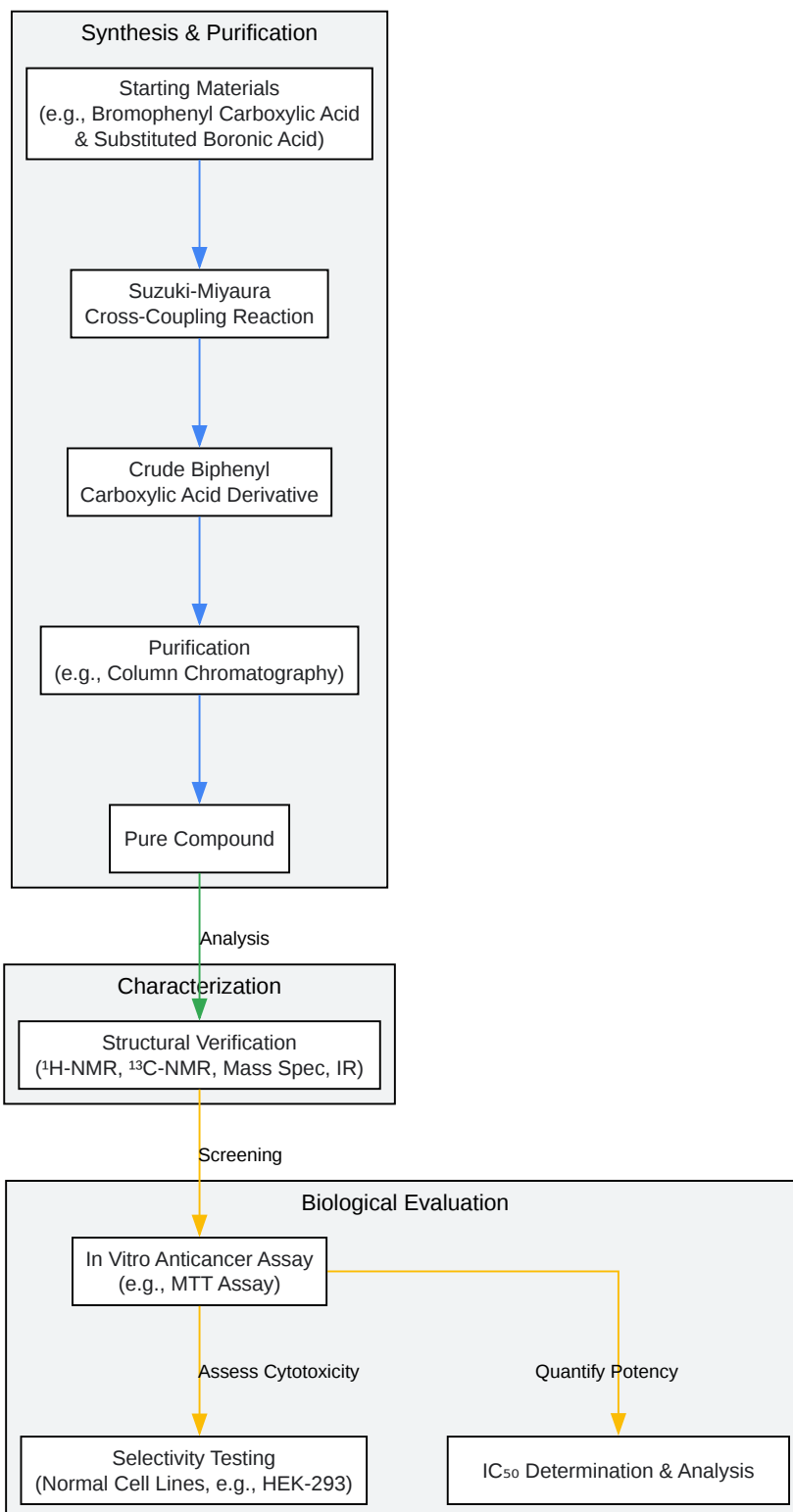
This document provides detailed protocols for the synthesis of novel biphenyl carboxylic acid derivatives, methods for their biological evaluation, and a summary of their anticancer activities, focusing on compounds developed via Suzuki-Miyaura cross-coupling and modifications of existing drugs like Diflunisal.

General Synthetic Workflow

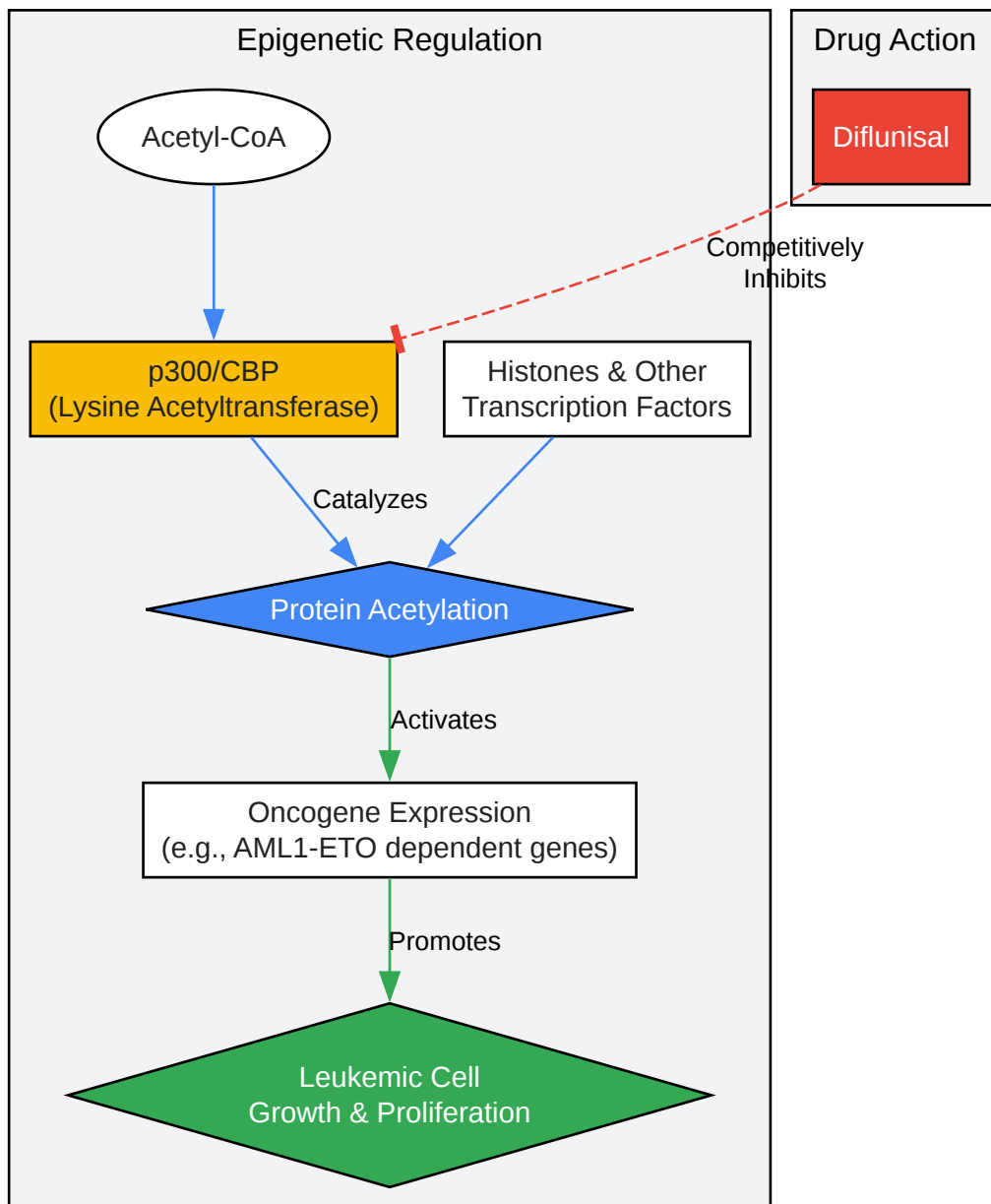
The development of novel biphenyl carboxylic acid-based anticancer agents typically follows a structured workflow, from initial synthesis to biological screening. The process involves a

palladium-catalyzed cross-coupling reaction to create the core biphenyl structure, followed by purification, characterization, and in vitro evaluation against various cancer cell lines.

General Workflow for Synthesis and Screening



Inhibition of p300/CBP Signaling by Diflunisal

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